2,6-DIFLUORO-N~1~-(1-METHYL-4-PIPERIDYL)BENZAMIDE
Description
2,6-DIFLUORO-N~1~-(1-METHYL-4-PIPERIDYL)BENZAMIDE is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring, and a piperidine ring attached to the amide nitrogen
Properties
IUPAC Name |
2,6-difluoro-N-(1-methylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c1-17-7-5-9(6-8-17)16-13(18)12-10(14)3-2-4-11(12)15/h2-4,9H,5-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZZIMSUTUAKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-DIFLUORO-N~1~-(1-METHYL-4-PIPERIDYL)BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 1-methyl-4-piperidylamine.
Activation: The carboxylic acid group of 2,6-difluorobenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Coupling Reaction: The activated acid is then reacted with 1-methyl-4-piperidylamine to form the amide bond, yielding 2,6-DIFLUORO-N~1~-(1-METHYL-4-PIPERIDYL)BENZAMIDE.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
2,6-DIFLUORO-N~1~-(1-METHYL-4-PIPERIDYL)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-DIFLUORO-N~1~-(1-METHYL-4-PIPERIDYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-DIFLUORO-N~1~-(1-METHYL-4-PIPERIDYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological targets, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent agent in its applications.
Comparison with Similar Compounds
Similar compounds to 2,6-DIFLUORO-N~1~-(1-METHYL-4-PIPERIDYL)BENZAMIDE include:
2,6-Difluorobenzoic Acid: A precursor in the synthesis of the target compound.
2,6-Difluoro-N-(4-methyl-1-piperazinyl)benzamide: A structurally similar compound with a piperazine ring instead of a piperidine ring.
2,6-Difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide: Another derivative with different substituents on the benzene ring.
The uniqueness of 2,6-DIFLUORO-N~1~-(1-METHYL-4-PIPERIDYL)BENZAMIDE lies in its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
